3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid
Description
3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid is a thiophene-based carboxylic acid derivative featuring a trifluoromethyl-substituted benzylsulfanyl group at the 3-position of the thiophene ring. This compound combines the electron-withdrawing properties of the trifluoromethyl group with the aromatic and sulfur-rich thiophene scaffold, making it a candidate for applications in medicinal chemistry, material science, and agrochemical research. Its molecular structure (C₁₃H₁₀F₃O₂S₂) includes a thiophene core functionalized with a carboxylic acid group (at position 2) and a sulfanyl-linked 3-(trifluoromethyl)benzyl substituent (at position 3). The presence of fluorine atoms enhances metabolic stability and lipophilicity, which are critical for bioavailability in drug design .
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2S2/c14-13(15,16)9-3-1-2-8(6-9)7-20-10-4-5-19-11(10)12(17)18/h1-6H,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNQMEYIAHXFLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid typically involves the following steps:
Formation of the Benzyl Sulfanyl Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium sulfide to form 3-(trifluoromethyl)benzyl sulfide.
Coupling with Thiophene Derivative: The benzyl sulfide intermediate is then coupled with a thiophene derivative, such as 2-thiophenecarboxylic acid, under appropriate conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which 3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
(a) Substituent Effects on Reactivity and Bioactivity
- Trifluoromethyl vs. Methyl/Benzyl Groups : The trifluoromethyl group in the target compound increases electron-withdrawing effects compared to methyl or benzyl groups in analogues (e.g., 3-[(benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid). This enhances resistance to oxidative metabolism, as seen in fluorinated drug candidates .
- Sulfanyl Linker Position: The sulfanyl group in the target compound is directly bonded to the thiophene ring, unlike derivatives like methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate, where the sulfanyl group is part of an acetylated side chain. This structural difference may influence binding to sulfur-dependent enzymes or receptors .
(b) Solubility and Crystallinity
- The carboxylic acid group in the target compound improves aqueous solubility compared to ester derivatives (e.g., methyl thiophenecarboxylates). However, the trifluoromethylbenzyl group introduces significant hydrophobicity, requiring formulation optimization for drug delivery .
- Crystallographic studies of similar compounds (e.g., 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) reveal that carboxyl groups participate in hydrogen-bonded dimers, which stabilize crystal packing. This property is critical for X-ray structure determination .
Pharmacological Potential
- Target Compound: Preliminary docking studies suggest affinity for kinase ATP-binding pockets due to the planar thiophene ring and sulfanyl group’s hydrogen-bonding capacity. No in vivo data are available yet.
- Analogues: 3-(Trifluoromethyl)-2-thiophenecarboxylic acid is a known intermediate in COX-2 inhibitor synthesis . Benzofuran derivatives (e.g., 3-[(benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid) exhibit anti-inflammatory activity via NF-κB pathway modulation .
Biological Activity
3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid (CAS Number: 345988-07-0) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities, supported by case studies and research findings.
The molecular formula of this compound is C13H9F3O2S2, with a molecular weight of approximately 307.34 g/mol. The compound features a thiophene ring, which is known for its biological relevance, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C13H9F3O2S2 |
| Molecular Weight | 307.34 g/mol |
| Density | 1.5 g/cm³ |
| Boiling Point | 402 °C |
| Melting Point | Not available |
Antibacterial Activity
Research has indicated that compounds containing thiophene and sulfur moieties exhibit significant antibacterial properties. A study evaluated the antibacterial activity of various derivatives against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited moderate to strong inhibition zones against these pathogens.
- Case Study : A synthesis of derivatives from thiophenecarboxylic acid showed promising antibacterial activity against E. coli and Klebsiella pneumoniae, suggesting that modifications in the structure can enhance efficacy .
Antifungal Activity
The antifungal properties of this compound have also been explored. In vitro studies have shown its effectiveness against various fungal strains, including Candida albicans. The mechanism appears to involve disruption of the fungal cell membrane integrity.
- Research Findings : The compound was tested alongside standard antifungal agents, revealing synergistic effects when combined with azoles, enhancing overall antifungal activity .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been investigated through assays measuring the inhibition of pro-inflammatory cytokines. It was found to significantly reduce levels of TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS).
- Case Study : In a model of acute inflammation, administration of the compound resulted in reduced paw edema in mice, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
Recent studies have also focused on the anticancer properties of this compound. Preliminary results suggest that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
